Terminal Alkyne Functionality: Click Chemistry Reactivity vs. 4-Methylpiperidine Hydrochloride
4-Ethynylpiperidine hydrochloride contains a terminal ethynyl group (-C≡CH) at the 4-position, enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions. In contrast, 4-methylpiperidine hydrochloride (CAS 5382-23-0) bears a saturated methyl group at the same position and is entirely unreactive under CuAAC conditions . The alkyne-bearing piperidine scaffold is documented as a core group in bidentate inhibitor library assembly via click chemistry, with the reaction achieving yields up to approximately 100% under optimized aqueous conditions with biocompatible catalysts [1].
| Evidence Dimension | Click Chemistry Reactivity (CuAAC participation) |
|---|---|
| Target Compound Data | Terminal alkyne present; reactive in CuAAC |
| Comparator Or Baseline | 4-Methylpiperidine hydrochloride: no terminal alkyne; unreactive in CuAAC |
| Quantified Difference | Qualitative reactivity difference: reactive vs. unreactive; typical CuAAC yields for terminal alkynes ~100% [1] |
| Conditions | CuAAC click chemistry: aqueous conditions, copper(I) catalyst, azide coupling partner |
Why This Matters
This functional distinction determines synthetic route feasibility: procurement of the ethynyl derivative is mandatory for click chemistry-based library construction, while the methyl analog is unsuitable for such applications.
- [1] Kolb, H.C., Sharpless, K.B. Methods of using click chemistry in the discovery of enzyme inhibitors. Nature Protocols 2007, 2, 2655-2664. CuAAC yield ~100% in most cases. View Source
